

Application Note: Strategic Utilization of 2-(3-Chlorophenyl)ethyl Cyclopropyl Ketone

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)ethyl
cyclopropyl ketone

CAS No.: 898787-52-5

Cat. No.: B1360563

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Executive Summary

2-(3-Chlorophenyl)ethyl cyclopropyl ketone (CAS 898787-52-5) is a high-value pharmacophore intermediate used in the development of G-Protein Coupled Receptor (GPCR) antagonists (specifically Dopamine D3) and Kinase Inhibitors (PI3K).

Its structural significance lies in the cyclopropyl-alkanone motif, which serves two critical functions in drug design:

- **Metabolic Stability:** The cyclopropyl group resists oxidative metabolism (P450) better than isopropyl or ethyl groups.
- **Conformational Restriction:** It locks the adjacent carbonyl/alcohol into a specific vector, enhancing binding affinity in hydrophobic pockets.

This guide provides a validated technical framework for synthesizing this intermediate and utilizing it in downstream asymmetric transformations to generate homochiral bioactive scaffolds.

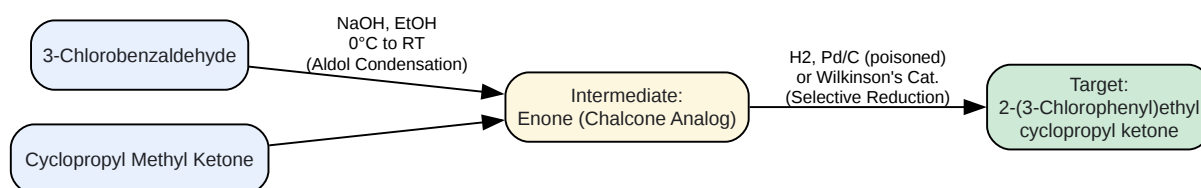
Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Property	Specification
IUPAC Name	1-Cyclopropyl-3-(3-chlorophenyl)propan-1-one
Common Name	2-(3-Chlorophenyl)ethyl cyclopropyl ketone
CAS Number	898787-52-5
Molecular Formula	C ₁₂ H ₁₃ ClO
Molecular Weight	208.69 g/mol
Appearance	Pale yellow to colorless oil
Boiling Point	~310°C (Predicted)
Solubility	Soluble in DCM, THF, MeOH, EtOAc; Insoluble in water
Stability	Stable under standard conditions. Avoid strong oxidizers.[1]

Synthesis of the Intermediate (Production Protocol)

While often purchased, in-house synthesis allows for rapid scale-up and isotopologue generation. The most robust industrial route utilizes a Claisen-Schmidt Condensation followed by Selective Hydrogenation.

Workflow Diagram



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Caption: Two-step synthesis via Aldol condensation and selective alkene hydrogenation.

Step 1: Aldol Condensation

Reaction: 3-Chlorobenzaldehyde + Cyclopropyl Methyl Ketone

-Unsaturated Ketone

- Charge: To a reactor, add Cyclopropyl methyl ketone (1.0 eq) and Ethanol (5 vol).
- Cool: Chill solution to 0–5°C.
- Base Addition: Slowly add 10% NaOH (aq) (1.2 eq) while maintaining temperature <10°C.
- Addition: Dropwise add 3-Chlorobenzaldehyde (1.0 eq) over 30 minutes.
- Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of aldehyde.
- Workup: Quench with dilute HCl (pH 7). Extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.
- Purification: Recrystallize from Hexane/EtOAc or use crude if purity >90%.

Step 2: Selective Hydrogenation

Critical Control Point: You must reduce the alkene without dehalogenating the aromatic ring (removing the Chlorine).

- Catalyst Selection: Use 5% Pt/C (sulfided) or Wilkinson's Catalyst (RhCl(PPh₃)₃). Avoid standard Pd/C as it may cause dechlorination.
- Procedure: Dissolve the enone intermediate in Ethyl Acetate. Add catalyst (1–3 mol%).
- Hydrogenation: Pressurize with H₂ (1–3 atm) at RT.
- Monitoring: Monitor closely by GC-MS. Stop immediately upon consumption of alkene to prevent ketone reduction.
- Isolation: Filter catalyst through Celite. Concentrate filtrate to yield the target ketone.

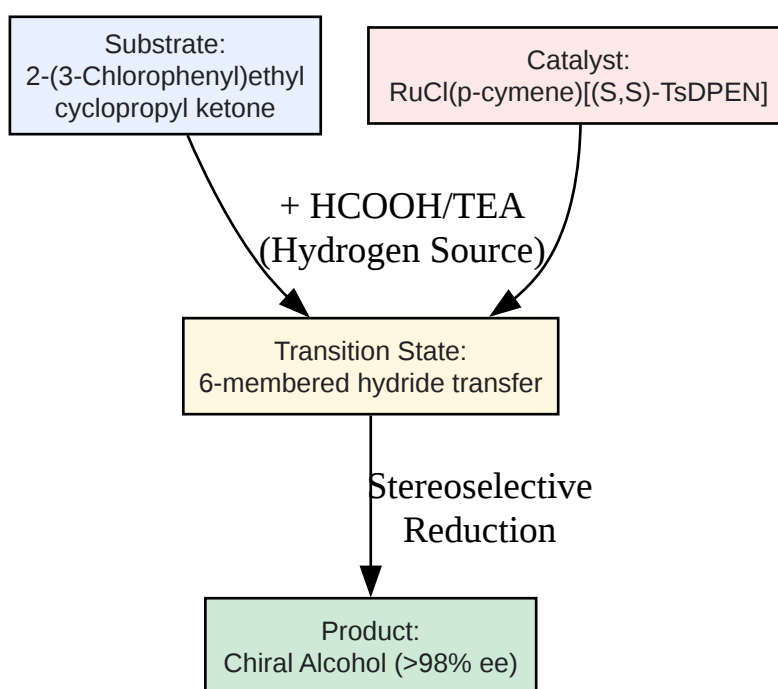
Downstream Application: Asymmetric Transfer Hydrogenation (ATH)

The primary pharmaceutical use of this ketone is as a substrate to generate chiral alcohols, which serve as scaffolds for D3 Antagonists and PI3K Inhibitors.

Objective: Synthesize (R)- or (S)-1-cyclopropyl-3-(3-chlorophenyl)propan-1-ol with >98% ee.

Mechanism of Action (Noyori ATH)

The reaction utilizes a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN). The "outer-sphere" mechanism involves a concerted transfer of hydride and proton from the catalyst to the ketone, bypassing metal coordination of the substrate.



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Caption: Asymmetric Transfer Hydrogenation using Ru-TsDPEN catalyst system.

Detailed Protocol (ATH)

- Reagents:

- Substrate: **2-(3-Chlorophenyl)ethyl cyclopropyl ketone** (10 mmol)
- Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol% - Low loading is sufficient)
- Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) or Sodium Formate/Water.
- Solvent: Dichloromethane (DCM) or Methanol.
- Procedure:
 - In a nitrogen-purged flask, dissolve the ketone in DCM (5 volumes).
 - Add the Formic Acid/TEA mixture (3.0 eq).
 - Add the Ru-catalyst.
 - Stir at 25–30°C for 12–24 hours. Note: Reaction is often faster in MeOH but enantioselectivity is higher in DCM.
- QC Check (Chiral HPLC):
 - Column: Chiralcel OD-H or AD-H.
 - Mobile Phase: Hexane/IPA (95:5).
 - Flow Rate: 1.0 mL/min.
 - Target: >98% ee.
- Workup:
 - Wash with water, dry organics, and concentrate. The resulting chiral alcohol is ready for Mitsunobu coupling or mesylation/amination.

Pharmaceutical Case Studies

Case A: Dopamine D3 Receptor Antagonists

Context: D3 antagonists are investigated for schizophrenia and substance abuse disorders.

- Role of Intermediate: The cyclopropyl ketone is reductively aminated or reduced/activated to attach a piperazine or pyrrolidine moiety.
- SAR Insight: The 3-chlorophenyl group provides specific halogen-bonding interactions in the orthosteric binding pocket, while the cyclopropyl group fits into a hydrophobic sub-pocket, improving selectivity over D2 receptors.

Case B: PI3K Inhibitors

Context: Phosphoinositide 3-kinase (PI3K) inhibitors for oncology.

- Role of Intermediate: Used to synthesize the "linker" region connecting the hinge-binding motif (e.g., pyrimidine) to the solubility-enhancing tail.
- Chemistry: The ketone is converted to a chiral amine via Ellman's auxiliary or reductive amination, then coupled to the heteroaryl core.

Safety & Handling (MSDS Summary)

Hazard Class	Description	Handling Protocol
Skin Irritant	Category 2 (H315)	Wear nitrile gloves. Wash immediately upon contact.
Eye Irritant	Category 2A (H319)	Wear safety goggles. Eye wash station must be accessible.
Environmental	Aquatic Chronic (Predicted)	Do not dispose of down drains. Collect as halogenated waste.
Storage	Hygroscopic potential	Store under Nitrogen at 2–8°C.

References

- Sigma-Aldrich. (n.d.). **2-(3-Chlorophenyl)ethyl cyclopropyl ketone** Product Sheet. Retrieved from
- National Institutes of Health (NIH). (2016). Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. PMC.

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Sources

- [1. What is Cyclopropyl methyl ketone?_Chemicalbook \[chemicalbook.com\]](#)
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